N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide
Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide is a chemical compound with a molecular formula of C13H15N3O2S2 and a molecular weight of 309.41 g/mol This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide typically involves the formation of the thiadiazole ring followed by the introduction of the methoxymethyl and phenylsulfanyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxymethyl Group: This can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Addition of Phenylsulfanyl Group: This step may involve nucleophilic substitution reactions using thiol derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiadiazoles.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and phenylsulfanyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylthio)propanamide: Similar structure but with a thio group instead of a sulfanyl group.
Uniqueness
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide is unique due to the specific combination of the methoxymethyl and phenylsulfanyl groups attached to the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylsulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-18-9-12-15-16-13(20-12)14-11(17)7-8-19-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEVHSWGYOGREI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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